hydrazone](/img/structure/B5851626.png)
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as NBPMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBPMPH is a heterocyclic compound that belongs to the family of pyrimidine derivatives. It has a molecular formula of C28H22BrN5O2 and a molecular weight of 546.41 g/mol.
作用機序
The exact mechanism of action of 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has been found to modulate the expression of various genes that are involved in cancer progression and metastasis.
実験室実験の利点と制限
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits good stability and solubility in various solvents. However, this compound has some limitations for laboratory experiments. It is toxic in high concentrations and requires careful handling. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic applications.
将来の方向性
There are several future directions for the research on 4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This will help in optimizing its therapeutic applications and reducing its toxicity. Another direction is to explore its potential applications in combination therapy with other anticancer drugs. Finally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with 4-bromobenzylamine to form 2-(4-bromophenyl)-6-nitro-4-pyrimidinylamine. The nitro group is then reduced to an amino group using a suitable reducing agent. The resulting compound is then reacted with methyl hydrazine to form the final product, this compound.
科学的研究の応用
4-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antiviral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
特性
IUPAC Name |
2-(4-bromophenyl)-N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN5O2/c1-29(26-16-17-7-13-21(14-8-17)30(31)32)23-15-22(18-5-3-2-4-6-18)27-24(28-23)19-9-11-20(25)12-10-19/h2-16H,1H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJFJWVFNUBNW-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

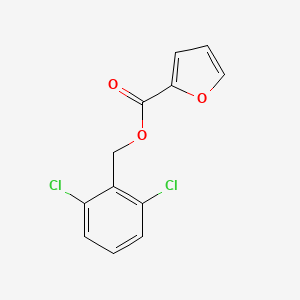
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
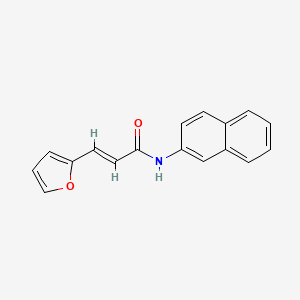
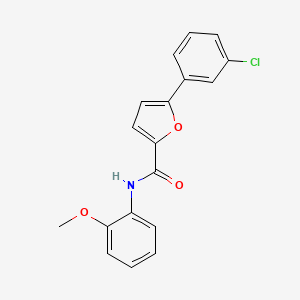
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

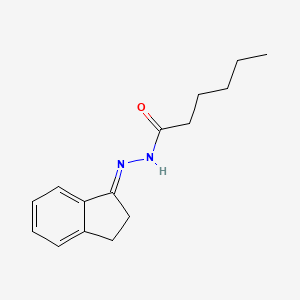
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
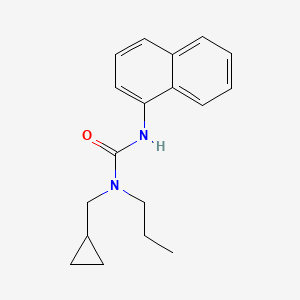

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)